molecular formula C16H11ClFN3O2 B1417859 N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide CAS No. 915925-69-8

N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide

Cat. No. B1417859
CAS RN: 915925-69-8
M. Wt: 331.73 g/mol
InChI Key: MWQAQLHOTDQPDR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide (NPCF-OxA) is a novel small molecule drug with potential therapeutic applications. It has been studied extensively for its ability to target and inhibit certain biochemical pathways, as well as its potential to be used as a drug for various diseases. NPCF-OxA has also been studied for its ability to modulate the activity of enzymes and receptors, and to induce various biochemical and physiological effects.

Scientific Research Applications

Synthetic Methods and Characterization

  • Research has shown methods for synthesizing various acetamide derivatives, including those similar to N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide. These methods typically involve reactions with different phenyl acetamide derivatives and often result in compounds with interesting structural and chemical properties (Ding et al., 2006).

Antimicrobial Properties

  • A series of acetamide derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. The presence of fluorine atoms in these compounds is noted to enhance their antimicrobial effectiveness (Parikh & Joshi, 2014).

Applications in Solar Cells

  • Certain acetamide analogs have been studied for their potential use in dye-sensitized solar cells (DSSCs). These studies involve photochemical and thermochemical modeling to evaluate their efficiency as photosensitizers (Mary et al., 2020).

Pharmacological Evaluation

  • Several derivatives, including those similar to N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide, have been synthesized and evaluated for their pharmacological effects, particularly in terms of antibacterial activity (Nafeesa et al., 2017).

Anti-Inflammatory Activity

  • Research into related compounds has shown significant anti-inflammatory activity, indicating potential therapeutic applications (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2/c17-11-4-2-6-13(8-11)19-15(22)9-14-20-16(23-21-14)10-3-1-5-12(18)7-10/h1-8H,9H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQAQLHOTDQPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650562
Record name N-(3-Chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide

CAS RN

915925-69-8
Record name N-(3-Chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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